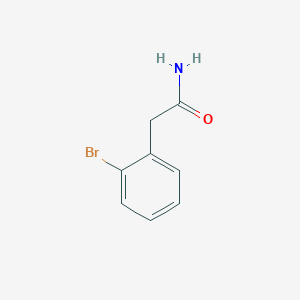

2-(2-Bromophenyl)acetamide

Description

Contextualization within Halogenated Organic Compounds Research

Halogenated organic compounds, which are molecules where one or more hydrogen atoms have been replaced by a halogen like bromine, are fundamental in scientific research. Current time information in New York, NY, US. The presence of a halogen atom, such as the bromine in 2-(2-Bromophenyl)acetamide, significantly alters the electronic properties and reactivity of the molecule. Current time information in New York, NY, US. This makes such compounds invaluable as intermediates in the synthesis of more complex molecules and for studying reaction mechanisms. Current time information in New York, NY, US.

In the broader context of materials science, halogenated compounds are integral to developing advanced materials. They can impart specific properties such as flame retardancy and chemical resistance. Current time information in New York, NY, US. The carbon-halogen bond is a key feature that allows for a wide array of chemical transformations, making these compounds staples in both laboratory and industrial settings. Current time information in New York, NY, US.

Significance of Acetamide (B32628) Derivatives in Medicinal Chemistry and Materials Science

The acetamide functional group is a cornerstone in medicinal chemistry and drug discovery. nih.gov Acetamide derivatives represent a large class of compounds with a vast range of biological activities, including analgesic, anti-inflammatory, anti-cancer, and antimicrobial properties. nih.gov The amide bond is a critical structural feature in many biologically active molecules, capable of forming hydrogen bonds that influence how a compound interacts with biological targets like enzymes and receptors. iucr.org

One of the primary roles of this compound is as a versatile synthetic intermediate. lookchem.com Its structure contains multiple reactive sites, allowing it to be a foundational component for building more complex molecular architectures. Researchers utilize it as a starting material or building block in the synthesis of a variety of other organic compounds. lookchem.com

This utility is particularly evident in the pharmaceutical and agrochemical industries. lookchem.com For instance, it serves as an intermediate in the production of certain agrochemicals, contributing to the development of new pesticides. lookchem.com In medicinal chemistry, its unique structure, featuring both the bromine substituent and the acetamide group, makes it a valuable precursor for creating novel therapeutic agents. lookchem.com

Beyond its established role as a synthetic intermediate, research is exploring the inherent biological activities of this compound and its close derivatives. Studies have suggested that the compound itself may possess antimicrobial and anti-inflammatory properties, making it a subject of interest for developing new therapeutic agents. lookchem.com The investigation into acetamide derivatives is a highly active area, with researchers continuously designing and synthesizing new compounds to target a wide array of diseases, including arthritis, cancer, and various infections. nih.govresearchgate.net The presence of the 2-bromophenyl group is often explored for its ability to modulate the biological activity of the parent acetamide structure. vulcanchem.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Acetyl chloride |

| Bromine |

| Carbon tetrachloride |

| Chloroform |

| Chlorpropamide |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZYKMGSRABUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346424 | |

| Record name | 2-(2-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65999-53-3 | |

| Record name | 2-(2-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Bromophenyl Acetamide

Established Synthetic Routes and Reaction Conditions

Several well-established methods are employed for the synthesis of 2-(2-bromophenyl)acetamide. These routes offer versatility and can be adapted based on the specific requirements of the synthesis.

Nucleophilic substitution is a fundamental and widely used method for the formation of amides. This approach typically involves the reaction of a nucleophile, such as ammonia or a primary amine, with an activated carboxylic acid derivative of 2-bromophenylacetic acid. The most common activated derivatives are acyl chlorides and esters.

The reaction of 2-bromophenylacetyl chloride with ammonia or an amine is an exothermic process that readily yields this compound. To neutralize the hydrogen chloride byproduct, a base is often added to the reaction mixture. khanacademy.org Alternatively, using an excess of the amine can also serve this purpose. researchgate.net The general reaction is illustrated below:

Reactants: 2-Bromophenylacetyl chloride and Ammonia (or an amine)

Product: this compound

Byproduct: Ammonium chloride (or an amine hydrohalide)

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Ref. |

| 2-Bromophenylacetyl chloride | Ammonia | Inert solvent (e.g., diethyl ether), low temperature | This compound | |

| 2-Bromophenylacetyl chloride | Primary Amine | Base (e.g., pyridine, triethylamine), solvent (e.g., dichloromethane) | N-substituted-2-(2-bromophenyl)acetamide | researchgate.net |

| Methyl 2-bromophenylacetate | Ammonia | Heat | This compound |

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, a plausible approach involves the palladium-catalyzed amidation of a 2-bromophenylacetic acid derivative. While direct amidation of aryl halides is a known transformation, a more common strategy involves the coupling of an aryl halide with an amide. researchgate.net

The catalytic cycle of such reactions typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amide, and subsequent reductive elimination to form the desired product and regenerate the palladium(0) catalyst. researchgate.net

A representative palladium-catalyzed amidation reaction is outlined in the table below:

| Aryl Halide | Amide Source | Catalyst System | Base | Solvent | Temperature | Product | Ref. |

| 1-Bromo-2-(carboxymethyl)benzene | Acetamide (B32628) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80-110 °C | This compound | researchgate.net |

The acylation of amines with acid anhydrides is a straightforward and efficient method for amide synthesis. To produce this compound, 2-bromobenzylamine can be acylated using acetic anhydride. arkat-usa.org This reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct. Pyridine is a commonly used solvent and base for this transformation. researchgate.net

The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the acetic anhydride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and a carboxylate anion.

| Amine | Acylating Agent | Reagents/Conditions | Product | Ref. |

| 2-Bromobenzylamine | Acetic Anhydride | Pyridine, 0 °C to room temperature | N-(2-bromobenzyl)acetamide | arkat-usa.org |

| 2-Bromobenzylamine | Acetic Anhydride | Aqueous NaHCO₃ | N-(2-bromobenzyl)acetamide | arkat-usa.org |

Electrophilic aromatic substitution is a key reaction for the functionalization of aromatic rings. The bromination of acetanilide (N-phenylacetamide) using bromine in acetic acid can yield a mixture of ortho- and para-bromo-substituted products, including N-(2-bromophenyl)acetamide. The acetamido group is an activating, ortho-, para-directing group. scribd.com The para-isomer, N-(4-bromophenyl)acetamide, is typically the major product due to reduced steric hindrance. scribd.comstudy.com

The reaction is often carried out in the presence of a catalyst like iron(III) bromide, which polarizes the bromine molecule, making it a more potent electrophile. study.comstudy.com

| Substrate | Brominating Agent | Catalyst/Solvent | Products | Ref. |

| Acetanilide | Bromine | Acetic Acid | N-(2-bromophenyl)acetamide and N-(4-bromophenyl)acetamide | scribd.combrainly.com |

| Acetanilide | Bromine | Iron(III) bromide | N-(2-bromophenyl)acetamide and N-(4-bromophenyl)acetamide | study.comstudy.com |

Direct amide formation from a carboxylic acid and an amine is an atom-economical method that avoids the pre-activation of the carboxylic acid. However, this reaction is often thermodynamically unfavorable and requires high temperatures or the use of catalysts to proceed. mdpi.comrsc.org

Boron-based reagents, such as boric acid and boronic acids, have been shown to be effective catalysts for direct amidation. nih.govnih.gov For instance, the synthesis of N-Benzyl-2-(2-bromophenyl)acetamide, a compound closely related to the target molecule, has been achieved through direct amidation of 2-bromophenylacetic acid with benzylamine using B(OCH₂CF₃)₃ as a reagent. nih.gov This method is notable for its mild reaction conditions and high yields. nih.gov

| Carboxylic Acid | Amine | Catalyst/Reagent | Solvent | Temperature | Product | Ref. |

| 2-Bromophenylacetic acid | Ammonia | Boric Acid | Toluene (with azeotropic removal of water) | Reflux | This compound | mdpi.comnih.gov |

| 2-Bromophenylacetic acid | Benzylamine | B(OCH₂CF₃)₃ | Acetonitrile | 80 °C | N-Benzyl-2-(2-bromophenyl)acetamide | nih.gov |

Reaction Mechanisms and Pathways

The synthesis of this compound involves several distinct reaction mechanisms depending on the chosen synthetic route.

The nucleophilic acyl substitution mechanism is central to the synthesis from 2-bromophenylacetyl chloride. The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses by expelling the chloride leaving group, resulting in the formation of the amide. khanacademy.org

In palladium-catalyzed amidation , the mechanism involves a catalytic cycle. The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is followed by the coordination of the amide and subsequent transmetalation or deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. researchgate.net

The acylation of an amine with an anhydride proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen attacks one of the carbonyl carbons of the anhydride, forming a tetrahedral intermediate. This intermediate then eliminates a carboxylate ion as a leaving group to yield the amide.

The bromination of acetanilide is an electrophilic aromatic substitution reaction. The reaction is initiated by the formation of a bromonium ion (Br⁺) or a polarized bromine molecule through interaction with a Lewis acid catalyst. The electron-rich aromatic ring of acetanilide then attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. scribd.combrainly.com Finally, a base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. brainly.com

The mechanism of boron-catalyzed direct amidation is thought to involve the activation of the carboxylic acid by the boron catalyst. It is proposed that the carboxylic acid reacts with the boron compound to form an acyloxyboron intermediate. This intermediate is more electrophilic than the free carboxylic acid and is thus more susceptible to nucleophilic attack by the amine. nih.gov Alternative mechanisms suggest the formation of a dimeric boron species that facilitates the activation of the carboxylic acid and the delivery of the amine nucleophile. nih.gov Computational studies suggest a neutral intermediate pathway involving the dimerization of the carboxylic acid through hydrogen bonding may also play a role in the uncatalyzed reaction. researchgate.net

Mechanisms of Nucleophilic Substitution Involving the Bromine Atom

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where an electron-rich nucleophile attacks a carbon atom with a partial positive charge, leading to the replacement of a leaving group. In the case of this compound, the carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack, with the bromine atom serving as the leaving group. These reactions can proceed through two primary mechanisms: SN1 and SN2.

The SN2 (bimolecular nucleophilic substitution) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-bromine bond breaks. libretexts.org This backside attack results in an inversion of the stereochemical configuration at the carbon center. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org For this compound, a primary α-bromo amide, the SN2 pathway is generally favored due to the relatively unhindered nature of the electrophilic carbon.

The SN1 (unimolecular nucleophilic substitution) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a carbocation intermediate. libretexts.org In the second step, the nucleophile attacks the planar carbocation. libretexts.org This mechanism can lead to a mixture of stereoisomers (racemization) if the carbon is chiral. SN1 reactions are more common for tertiary alkyl halides due to the stability of the resulting carbocation, but less likely for primary substrates like this compound unless there are factors that can stabilize the primary carbocation.

A variety of nucleophiles can participate in these substitution reactions. Common nucleophiles include hydroxide ions, cyanide ions, ammonia, and various amines. savemyexams.com For instance, the reaction of α-halo amides with amines is a classical approach to synthesize α-amino amides, which are important building blocks for peptides and various heterocyclic compounds. nih.gov

| Reaction Type | Nucleophile | General Product |

|---|---|---|

| Hydroxylation | OH⁻ | 2-Hydroxy-2-(2-bromophenyl)acetamide |

| Cyanation | CN⁻ | 2-Cyano-2-(2-bromophenyl)acetamide |

| Amination | R-NH₂ | 2-(Alkylamino)-2-(2-bromophenyl)acetamide |

Oxidation Reactions and Derived Products

The oxidation of α-halo amides can lead to various valuable synthetic intermediates. While direct oxidation of this compound is not extensively detailed, the reactivity of the α-carbon allows for transformations that yield α-keto amides and α-hydroxy amides. orgsyn.org One modern approach involves amide activation using triflic anhydride in the presence of an oxidant like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). orgsyn.org This method can generate an α-(tetramethylpiperidin-1-yl)oxyamide, which can then be converted to an α-keto amide through further oxidative treatment. orgsyn.org

Applying this strategy to this compound would be expected to yield 2-oxo-2-(2-bromophenyl)acetamide. This product is a highly functionalized molecule that can serve as a precursor for more complex structures.

Another general method for amide synthesis involves the oxidation of the α-carbon of an amine. researchgate.net While this is the reverse of the typical interest for this compound, it highlights the reactivity of the α-position. The oxidation of amides themselves, particularly to form imides, is also a known transformation. researchgate.net

Reduction Reactions and Derived Products

The reduction of amides is a common transformation that typically requires strong reducing agents due to the low reactivity of the amide functional group. chemistrysteps.com The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄), which reduces amides to their corresponding amines. chemistrysteps.comchemistrysteps.com In this reaction, the carbonyl oxygen is completely removed. chemistrysteps.com For this compound, reduction with LiAlH₄ would yield 2-(2-bromophenyl)ethan-1-amine.

The mechanism of amide reduction by LiAlH₄ involves the initial deprotonation of the amide N-H by the hydride, followed by nucleophilic attack of the hydride on the carbonyl carbon. The resulting intermediate eliminates the oxygen atom (which is coordinated to aluminum species), forming an imine intermediate that is then further reduced to the amine. chemistrysteps.comchemistrysteps.com

It is important to note that the α-halogenated nature of this compound introduces the possibility of competing reactions. Strong reducing agents like LiAlH₄ can sometimes cause dehalogenation. However, α-halo amides have been shown to tolerate certain reductive conditions without dehalogenation. acs.org For instance, substrate-directed reductions of α-keto amides using reagents like tetramethylammonium triacetoxyborohydride have been shown to be effective. researchgate.net While this applies to a ketone, it suggests that selective reduction of the amide group without affecting the bromine atom is feasible under specific conditions.

Amide Hydrolysis Mechanisms

Amides can be hydrolyzed to carboxylic acids under both acidic and basic conditions, typically requiring prolonged heating. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the hydrolysis of this compound begins with the protonation of the carbonyl oxygen. This protonation makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com A tetrahedral intermediate is formed, and after a series of proton transfers, the nitrogen atom is converted into a good leaving group (ammonia). The ammonia is subsequently protonated under the acidic conditions to form an ammonium ion. The final products of the acid-catalyzed hydrolysis of this compound are 2-(2-bromophenyl)acetic acid and the corresponding ammonium salt (e.g., ammonium chloride if HCl is used). youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. nih.govresearchgate.net This forms a tetrahedral intermediate. The elimination of the amide ion (⁻NH₂) is generally a difficult step as it is a very strong base. However, with sufficient heat, this step proceeds, and the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. youtube.com A final acidification step is required to obtain the free carboxylic acid. The products of the base-catalyzed hydrolysis of this compound are the sodium salt of 2-(2-bromophenyl)acetic acid and ammonia. youtube.com

Electrophilic Substitution on the Brominated Phenyl Group

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, but the position of the incoming electrophile is directed by the two existing substituents: the bromine atom and the acetamidomethyl group (-CH₂CONH₂).

Bromine Atom: Halogens are deactivating yet ortho, para-directing groups. wou.edulibretexts.org They withdraw electron density from the ring inductively (-I effect), making it less reactive than benzene, but they donate electron density through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions.

In this compound, the bromine is at position 2. The available positions for substitution are 3, 4, 5, and 6.

Directing effects of Bromine (at C2): Directs to positions 4 and 6 (para and ortho).

Directing effects of -CH₂CONH₂ (at C1): Directs to positions 2 (blocked), 4, and 6 (ortho and para).

Both groups reinforce the direction of the incoming electrophile to positions 4 and 6. Steric hindrance from the bulky acetamidomethyl group and the bromine atom might influence the ratio of the products. youtube.com Attack at position 6 would be sterically hindered by the adjacent -CH₂CONH₂ group. Therefore, the major product of an electrophilic substitution reaction, such as nitration or further bromination, is expected to be substitution at the C4 position.

Reactions Involving Heterocyclic Moieties (e.g., Oxadiazole, Imidazole, Quinoline)

The α-halo amide functionality in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. nih.gov

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized through the cyclization of diacylhydrazine precursors, which can be formed from acid hydrazides. nih.gov A plausible route starting from this compound would involve its conversion to the corresponding acid hydrazide, followed by reaction with an acylating agent and subsequent cyclodehydration. nih.gov Alternatively, α-halo compounds can react with nucleophiles to build up the necessary framework for heterocycle formation. nih.gov

Imidazoles: The synthesis of imidazoles often involves the reaction of an α-haloketone with an amidine. wjpsonline.com While this compound is an amide, not a ketone, its α-halo functionality is key. It can act as an electrophile in reactions with appropriate nucleophiles to construct the imidazole ring. For example, reaction with a nitrogen-containing nucleophile could form a key intermediate that can then be cyclized. nih.govorganic-chemistry.org

Quinolines: Quinoline synthesis can be achieved through various methods, such as the Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov While not a direct precursor in this specific reaction, derivatives of this compound could be functionalized to participate in quinoline-forming cyclization reactions. For example, the acetamide could be hydrolyzed to the corresponding phenylacetic acid, which could then be modified and used in a Pfitzinger reaction with isatin to form a quinoline-4-carboxylic acid derivative. nih.govnih.gov

Eschenmoser Coupling Reactions with Thioamides

The Eschenmoser coupling reaction is a method for carbon-carbon bond formation that converts a thioamide into an enamine via a sulfide contraction process. chem-station.com This reaction has been studied with α-bromo(phenyl)acetamides, making it a relevant transformation for this compound. beilstein-journals.orgnih.govbeilstein-journals.org

The reaction is initiated by the S-alkylation of a thioamide with the α-bromo amide, forming an α-thioiminium salt intermediate. beilstein-journals.org This intermediate can then undergo several competing reaction pathways:

Eschenmoser Coupling: In the presence of a thiophile (like triphenylphosphine) and a base, the sulfur atom is extruded, leading to the formation of the desired enamine product. chem-station.com

Hantzsch Thiazole Synthesis: The α-thioiminium salt can cyclize to form a thiazole derivative. beilstein-journals.org

Elimination to Nitrile: A base-catalyzed elimination can occur, leading to the formation of a nitrile from the primary thioamide. beilstein-journals.org

The distribution of these products is highly dependent on the reaction conditions, including the choice of base, solvent, and the structure of the reactants. beilstein-journals.orgbeilstein-journals.org Studies on α-bromo(phenyl)acetamides have shown that the key factor for a successful Eschenmoser coupling is achieving an optimal balance in the acidity of the nitrogen and carbon atoms in the α-thioiminium salt intermediate. nih.gov

| Reactants | Conditions | Major Product Type | Reference |

|---|---|---|---|

| α-bromo(phenyl)acetamide + Thiobenzamide | DMF, no base | Eschenmoser Coupling Product | beilstein-journals.org |

| α-bromo(phenyl)acetamide + Thioacetamide | DMF, no base | Eschenmoser Coupling Product | beilstein-journals.org |

| α-haloketone + Primary Thioamide | Base-catalyzed | Can lead to Nitrile, Thiazole, or ECR Product | beilstein-journals.org |

Optimization of Synthetic Yields and Purity

The optimization of the synthesis of this compound primarily revolves around the efficient N-acetylation of 2-bromoaniline. Key to this optimization is the choice of acetylating agent, catalyst, and reaction conditions, as well as the subsequent purification of the product.

The N-acetylation of anilines can be achieved using various reagents, with acetic anhydride and acetyl chloride being the most common. When acetyl chloride is used, the reaction produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the unreacted aniline, rendering it non-nucleophilic and thus halting the reaction. To circumvent this, a base is typically added to neutralize the HCl as it is formed. Studies on the N-acetylation of various anilines have shown that bases like potassium carbonate (K2CO3) or sodium acetate are effective in this role, leading to high yields. For instance, the use of a weak base like K2CO3 in conjunction with a phase transfer catalyst has been demonstrated to facilitate the reaction efficiently, often resulting in the precipitation of the product in a relatively short time.

The reactivity of the aniline derivative is a crucial factor. The presence of the electron-withdrawing bromine atom at the ortho position in 2-bromoaniline deactivates the amino group, making it less nucleophilic and thus less reactive than aniline itself. This reduced reactivity necessitates carefully optimized reaction conditions to achieve high conversion.

One reported synthesis of a derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-(2-bromophenyl) acetamide, utilized potassium carbonate as a base in dimethylformamide (DMF) at an elevated temperature of 100°C for 120 minutes, achieving a yield of 75%. While this reaction involves a more complex starting material, the conditions provide a valuable reference point for the synthesis of related N-phenylacetamides.

Purification of this compound is critical for obtaining a high-purity product. The primary method for purification is recrystallization. The choice of solvent is paramount in this process. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, thus allowing for the crystallization of the pure product upon cooling while impurities remain in the mother liquor. For acetanilides, which are structurally similar to this compound, water or a mixed solvent system such as ethanol/water is often employed. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to promote the formation of well-defined crystals. The purified crystals are then isolated by filtration.

The following table summarizes key parameters that can be optimized for the synthesis of this compound:

| Parameter | Options | Considerations |

| Acetylating Agent | Acetic anhydride, Acetyl chloride | Acetyl chloride is more reactive but produces HCl, requiring a base. Acetic anhydride is less reactive but produces acetic acid, which is less detrimental to the reaction. |

| Base/Catalyst | Potassium carbonate, Sodium acetate, Triethylamine, Phase Transfer Catalysts (e.g., TBAB) | A base is essential when using acetyl chloride. Phase transfer catalysts can enhance reaction rates, especially with less reactive anilines. |

| Solvent | Dimethylformamide (DMF), Acetonitrile, Chloroform | The choice of solvent can influence reaction rate and solubility of reactants and products. |

| Temperature | Room temperature to 100°C | Higher temperatures can increase the reaction rate but may also lead to side reactions. |

| Purification Method | Recrystallization | The choice of solvent (e.g., water, ethanol/water) is crucial for maximizing recovery and purity. |

Challenges and Strategies in Chemical Synthesis

The chemical synthesis of this compound is not without its challenges, primarily stemming from the properties of the starting material, 2-bromoaniline.

A significant challenge is the reduced nucleophilicity of the amino group in 2-bromoaniline. The bromine atom, being an electron-withdrawing group, decreases the electron density on the nitrogen atom, thereby making it a weaker nucleophile compared to the amino group in aniline. This deactivation can lead to slower reaction rates and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve a satisfactory yield.

A strategy to overcome this challenge is the use of a suitable catalyst. Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) have been shown to be effective in accelerating N-acetylation reactions of anilines, even with deactivated substrates. The PTC facilitates the transfer of the acetylating agent or the deprotonated aniline between phases, thereby increasing the reaction rate.

Another challenge is the potential for side reactions. While the primary reaction is N-acetylation, there is a possibility of diacetylation, where two acetyl groups are attached to the nitrogen atom. However, this is generally less common with deactivated anilines. A more significant concern with some haloanilines is the potential for rearrangement of the halogen atom on the aromatic ring under certain conditions, although this is more prevalent in alkylation reactions rather than acetylation. To minimize side reactions, it is crucial to control the reaction stoichiometry and temperature.

Purification of the final product also presents challenges. The crude product may contain unreacted 2-bromoaniline, the acetylating agent, and any byproducts. The selection of an appropriate recrystallization solvent is critical to effectively separate the desired product from these impurities. If a single solvent does not provide adequate separation, a mixed-solvent system may be necessary. The process of recrystallization itself requires careful execution to maximize the recovery of the pure product. Slow cooling is generally preferred to obtain larger, purer crystals.

The following table outlines the key challenges in the synthesis of this compound and the corresponding strategies to address them:

| Challenge | Description | Strategy |

| Reduced Reactivity of 2-Bromoaniline | The electron-withdrawing bromine atom deactivates the amino group, slowing down the N-acetylation reaction. | Use of a catalyst (e.g., phase transfer catalyst), optimization of reaction temperature and time. |

| Side Reactions | Potential for diacetylation or other undesired reactions. | Careful control of stoichiometry of reactants and reaction temperature. |

| Product Purification | Removal of unreacted starting materials and byproducts to achieve high purity. | Efficient recrystallization using an appropriate solvent or solvent system. Careful execution of the crystallization process to maximize recovery. |

| Handling of Reagents | Acetyl chloride is corrosive and reacts with moisture. Acetic anhydride is also corrosive. | Use of appropriate personal protective equipment and dry glassware. |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of their hydrogen and carbon atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms (protons) within a molecule. For 2-(2-Bromophenyl)acetamide, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the amide (-NH₂), methylene (B1212753) (-CH₂-), and aromatic protons. The chemical shifts (δ) of the aromatic protons would be influenced by the presence of the bromine atom and the acetamide (B32628) side chain, leading to a complex splitting pattern in the aromatic region of the spectrum. The methylene protons would likely appear as a singlet, while the amide protons might present as a broad singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule. A ¹³C NMR spectrum for this compound would be expected to display signals for the carbonyl carbon of the amide group, the methylene carbon, and the six distinct carbons of the bromophenyl ring. The carbon atom bonded to the bromine (C-Br) would show a characteristic chemical shift, and the other aromatic carbons would be distinguishable based on their position relative to the substituents.

As with proton NMR, specific experimental ¹³C NMR spectral data for this compound could not be located in the surveyed scientific literature and databases.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

For this compound, the molecular formula is C₈H₈BrNO, corresponding to a monoisotopic mass of approximately 212.979 Da. nih.gov Electron ionization mass spectrometry (GC-MS) data reveals key fragmentation patterns. The presence of bromine is typically indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which would result in molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 213 and 215. nih.gov

Detailed findings from a GC-MS analysis are presented below. nih.gov

| Fragment | Mass-to-Charge Ratio (m/z) | Relative Intensity |

|---|---|---|

| [M+2]⁺ | 215 | Top Peak |

| [M]⁺ | 213 | 2nd Highest |

| Fragment Ion | 134 | 3rd Highest |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is highly effective for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide and aromatic functionalities. Key expected vibrational frequencies include:

N-H stretching: The amide N-H bonds should produce one or two distinct bands in the region of 3100-3500 cm⁻¹.

C=O stretching: A strong absorption band corresponding to the carbonyl (amide I band) stretch is expected around 1650-1690 cm⁻¹.

N-H bending: The amide N-H bend (amide II band) typically appears in the 1550-1640 cm⁻¹ region.

C-N stretching: The stretch for the amide C-N bond is usually found between 1250 and 1350 cm⁻¹.

Aromatic C-H and C=C stretching: Vibrations from the benzene (B151609) ring would appear as bands in the 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C) regions.

C-Br stretching: The carbon-bromine bond stretch would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

While a vapor phase IR spectrum for this compound is referenced in the PubChem database, specific, detailed peak assignments from experimental data are not available in the reviewed sources. nih.gov

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state compound, providing data on bond lengths, bond angles, and crystal packing.

The process of crystal structure determination for this compound would involve growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. This analysis would reveal the exact spatial coordinates of each atom in the crystal lattice, confirming the molecular connectivity and providing insights into intermolecular interactions, such as hydrogen bonding involving the amide group, which dictates the packing arrangement in the solid state.

Despite the power of this technique for unambiguous structure confirmation, a search of crystallographic databases and the scientific literature did not yield any published reports on the single-crystal X-ray structure of this compound. Therefore, detailed crystallographic parameters for this specific compound are not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A definitive analysis of the intermolecular interactions for this compound based on experimental data is not possible, as single-crystal X-ray diffraction studies for this specific compound (CAS 65999-53-3) have not been reported in publicly accessible literature. Consequently, the precise nature of its hydrogen bonding, potential halogen bonding, and other non-covalent interactions in the solid state remains uncharacterized.

However, based on the molecular structure, which features a primary amide group (-CONH2) and a bromine substituent on the phenyl ring, several types of intermolecular interactions can be theoretically anticipated. The primary amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), making it highly probable that N-H···O hydrogen bonds are the dominant interactions governing the crystal structure. These interactions typically lead to the formation of common supramolecular synthons, such as chains or dimers.

Crystal Packing Analysis

In the absence of crystallographic data for this compound, a detailed analysis of its crystal packing arrangement cannot be provided. Information regarding the unit cell parameters, space group, and the three-dimensional arrangement of molecules within the crystal lattice is currently unavailable. Therefore, descriptions of how the presumptive hydrogen-bonded networks or other intermolecular interactions organize to form layers, herringbone motifs, or other common packing patterns cannot be determined.

Elemental Analysis

Elemental analysis provides the percentage composition of elements within a compound, which is a fundamental method for confirming its empirical formula. The theoretical elemental composition of this compound can be calculated from its molecular formula, C₈H₈BrNO. nih.gov The molecular weight of the compound is 214.06 g/mol . nih.govsigmaaldrich.com Published experimental (found) values from specific syntheses were not available in the reviewed literature.

Table 1: Calculated Elemental Analysis of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 96.088 | 44.89 |

| Hydrogen | H | 1.008 | 8.064 | 3.77 |

| Bromine | Br | 79.904 | 79.904 | 37.33 |

| Nitrogen | N | 14.007 | 14.007 | 6.54 |

| Oxygen | O | 15.999 | 15.999 | 7.47 |

| Total | 214.062 | 100.00 |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used method for calculating molecular properties and has been applied to various acetamide (B32628) derivatives to predict their activity and reactivity. researchgate.net For instance, studies on related acetamide derivatives with bromophenyl substitutions have suggested they are potent as potential anti-HIV drugs. researchgate.netnih.gov DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties. xisdxjxsu.asia These calculations are crucial for understanding the three-dimensional structure and electron distribution, which are fundamental to a molecule's behavior. mdpi.com

Table 1: Molecular Properties Investigated by DFT

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Determines the molecule's shape and steric properties. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral peaks. | Helps in the interpretation of experimental spectroscopic data. xisdxjxsu.asia |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals information about chemical bonding and molecular polarity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies regions that are rich or deficient in electrons, predicting sites for electrophilic and nucleophilic attack. xisdxjxsu.asia |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and intramolecular interactions. | Reveals the nature of bonding and delocalization of electron density within the molecule. researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. chemrxiv.org A smaller energy gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org This analysis is instrumental in predicting the chemical stability and electronic transitions of a compound. nih.gov The energies of the HOMO and LUMO can also be used to calculate global reactivity parameters such as chemical potential, hardness, and softness, which further characterize a molecule's reactivity. chemrxiv.org While specific HOMO-LUMO energy values for 2-(2-Bromophenyl)acetamide are not detailed in the available literature, this type of analysis is standard for evaluating the electronic properties of novel compounds. xisdxjxsu.asia

Table 2: Significance of Frontier Orbital Energies

| Parameter | Description | Chemical Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. A higher EHOMO indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. A lower ELUMO indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability. nih.gov A small gap implies high reactivity and low stability, whereas a large gap implies low reactivity and high stability. chemrxiv.org |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is essential in drug discovery for predicting how a small molecule like this compound might interact with a biological target.

Once a ligand is "docked" into the binding site of a protein, the specific interactions between them can be analyzed. These interactions are crucial for the stability of the protein-ligand complex. nih.gov Common types of interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and salt bridges. thermofisher.com For example, in studies of other acetamide derivatives, molecular docking has revealed key hydrogen bonds and hydrophobic interactions with specific amino acid residues within the active sites of target proteins. nih.gov The analysis identifies which parts of the ligand are essential for binding and can guide the optimization of the molecule to improve its affinity and selectivity. nih.gov

Molecular docking programs calculate a scoring function, often referred to as binding energy or docking score, to estimate the binding affinity between the ligand and the protein. nih.gov This score is typically expressed in kcal/mol, with more negative values indicating a more favorable and stable interaction. nih.gov While specific binding energy calculations for this compound are not available, studies on structurally related molecules demonstrate the utility of this approach. For example, a docking study of an acetamide derivative with the MMP-2 protein reported binding energies ranging from -6.49 to -7.48 kcal/mol. nih.gov Another study on a 4H-chromene derivative containing an acetamide moiety also used binding energy to validate its antioxidant function. nih.gov These calculations are vital for ranking potential drug candidates and prioritizing them for further experimental testing.

Table 3: Example Binding Energies from Docking Studies of Acetamide-Containing Compounds

| Compound Class | Target Protein | Reported Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | MMP-2 | -6.49 to -7.48 | nih.gov |

| 4H-chromene acetamide derivative | Cytochrome P450 | Stronger binding energy (value not specified) | nih.gov |

Note: This table is for illustrative purposes to show how binding energy is reported for related compounds and does not represent data for this compound.

A key application of molecular docking is to screen a compound against a library of known protein structures to identify potential biological targets. This "reverse docking" approach can help elucidate the mechanism of action for a compound or identify new therapeutic applications. researchgate.net For acetamide derivatives, computational studies have suggested potential interactions with enzymes like HIV reverse transcriptase. researchgate.netnih.gov By identifying proteins with which this compound may form a stable complex, this method can generate hypotheses about its biological activity that can be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of predictive QSAR models involves compiling a dataset of compounds with known activities and calculating a wide range of molecular descriptors for each. Statistical methods are then used to create a model that best correlates these descriptors with activity.

In studies on related phenylacetamide derivatives, QSAR models have been successfully developed using techniques like multiple linear regression (MLR) and support vector machine (SVR). researchgate.net For a series of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives, a stepwise MLR method yielded a robust model with high statistical significance (R²train = 0.913, R²test = 0.881). researchgate.net This model was further improved using a nonlinear SVR approach with a radial Gaussian kernel function, achieving even higher predictive power (R²train = 0.978, R²test = 0.990). researchgate.net Such models are crucial for accurately forecasting the biological potency of novel analogs.

A key outcome of QSAR studies is the identification of specific molecular features that influence biological activity. The descriptors included in the final QSAR equation highlight the structural properties that are either beneficial or detrimental to the desired effect.

For the aforementioned phenylacetamide derivatives, the final MLR model identified four key descriptors as being highly influential on their inhibitory activity against the sirtuin 2 protein. researchgate.net These descriptors included BELV2, GATS8p, GATS6e, and RDF080m. researchgate.net This indicates that properties related to the molecule's topology, geometry, and electronic environment are critical for its biological function. By understanding these correlations, chemists can rationally design new derivatives with modified structures to enhance their activity.

Molecular Dynamics (MD) Simulations (Implicit)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govarxiv.org Implicit solvent models are often used in these simulations to reduce computational cost by representing the solvent as a continuous medium rather than individual molecules. MD simulations provide detailed information on the conformational stability of a ligand within a protein's binding site and the nature of their interactions.

While specific implicit MD simulation studies on this compound are not extensively documented, the technique has been applied to structurally related compounds. For instance, MD simulations have been used to investigate the stability of complexes formed between phenylacetamide derivatives and the sirtuin 2 protein. researchgate.net These simulations revealed that the compounds form stable complexes, with more active compounds forming a greater number of hydrogen bonds with the protein target. researchgate.net Similarly, simulations on biaryl acetamide derivatives targeting sphingosine (B13886) kinase 2 helped to analyze the detailed interactions responsible for their inhibitory activity. researchgate.net

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. dovepress.comnih.gov These models serve as 3D queries for screening large compound libraries to find new, structurally diverse molecules with potential biological activity. researchgate.netmdpi.com

A pharmacophore model can be generated using two primary approaches: ligand-based or structure-based. nih.gov In the ligand-based approach, a set of known active molecules is superimposed to extract common chemical features. researchgate.net In the structure-based approach, the model is derived from the known 3D structure of the ligand-target complex, identifying key interaction points within the active site. researchgate.netmdpi.com These models are invaluable for scaffold hopping and identifying novel chemical entities that retain the necessary interactions for biological activity. nih.gov

Virtual Screening and Hit Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.comresearchgate.net This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Pharmacophore models and molecular docking are two commonly used virtual screening methods. mdpi.complos.org In a study targeting the enzymes α-glucosidase and α-amylase for potential antidiabetic agents, a complex derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] uq.edu.aunih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2), was identified and evaluated. nih.gov Molecular docking, a method that predicts the preferred orientation of a ligand when bound to a receptor, showed that compound FA2 had favorable binding energies of -7.02 Kcal/mol against α-glucosidase and -6.6 kcal/mol against α-amylase. nih.gov These in silico findings guided the subsequent in vitro testing, which confirmed the compound's inhibitory activity. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Predicting the ADMET properties of a drug candidate is a critical step in the drug development process, as poor pharmacokinetics and toxicity are major causes of late-stage failures. fiveable.meiapchem.org Computational models are widely used to provide early assessments of a compound's ADMET profile based on its chemical structure. chemrxiv.org

For the complex derivative FA2, computational tools were used to analyze its toxicological properties. nih.gov The predictions from such studies help to identify potential liabilities, such as poor absorption or potential for adverse effects, allowing for structural modifications to improve the compound's drug-like properties before significant resources are invested. These predictive models evaluate a wide range of endpoints, including oral absorption, distribution to tissues, metabolic stability, and various forms of toxicity. fiveable.me

Biological Activity and Mechanistic Investigations

Antimicrobial Activity Studies

Derivatives of 2-(2-Bromophenyl)acetamide have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. These studies are crucial in the ongoing search for new therapeutic agents to combat infectious diseases.

The antibacterial properties of various acetamide (B32628) derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. While specific data for the parent compound, this compound, is limited in the available literature, numerous studies on its derivatives highlight the potential of this chemical scaffold.

For instance, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, synthesized from a 2-bromo-N-(p-chlorophenyl) acetamide precursor, exhibited moderate to high antibacterial activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus irejournals.com. One particular derivative showed a significant effect against S. aureus, with a disk inhibition zone of 23.5 mm irejournals.com.

Similarly, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have been synthesized and screened for their antibacterial potential. Certain compounds within this series displayed significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug levofloxacin, particularly against E. coli, S. typhi, S. aureus, and B. subtilis acs.orgnih.gov. The activity of these compounds was further confirmed at various concentrations acs.orgnih.gov.

The following table summarizes the antibacterial activity of selected acetamide derivatives:

| Derivative Type | Bacterial Strains | Observed Activity | Reference |

| 2-amino-N-(p-chlorophenyl) acetamides | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high activity; one derivative showed a 23.5 mm inhibition zone against S. aureus. | irejournals.com |

| Acetamides of 2-mercaptobenzothiazole | E. coli, S. typhi, S. aureus, B. subtilis | Significant activity with MIC values close to levofloxacin. | acs.orgnih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active with MIC values of 2.5–5.0 mg/mL. | nih.gov |

The antifungal potential of compounds structurally related to this compound has also been investigated. A notable study focused on the synthetic amide 2-bromo-N-phenylacetamide, evaluating its efficacy against fluconazole-resistant Candida species, which are of significant clinical importance researchgate.net.

The study revealed that 2-bromo-N-phenylacetamide exerted a fungicidal effect against the tested Candida strains. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for 87.5% of the strains, and the Minimum Fungicidal Concentration (MFC) was 64 µg/mL for 81.25% of the strains researchgate.net. Furthermore, this compound demonstrated significant activity against mature biofilms of Candida albicans, with its effectiveness being comparable to that of Amphotericin B at all tested concentrations researchgate.net.

Other studies have also reported on the antifungal properties of related derivatives. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and also showed activity against Aspergillus species nih.gov. The following table presents the antifungal efficacy of these related compounds.

| Compound/Derivative | Fungal Strains | MIC | MFC | Reference |

| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | 32 µg/mL | 64 µg/mL | researchgate.net |

| 2-(2-oxo-morpholin-3-yl)-acetamides | Candida spp., Aspergillus spp. | Not specified | Not specified | nih.gov |

The precise mechanisms of antimicrobial action for this compound are not yet fully elucidated; however, research on structurally similar compounds provides some insights into potential pathways.

One proposed mechanism for related bromoindole derivatives is the disruption of the bacterial cell membrane. Studies on 6-bromoindolglyoxylamide polyamine derivatives suggest that their antimicrobial effect is due to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria nih.gov. This disruption of the cell's physical barrier leads to the leakage of cellular contents and ultimately, cell death.

Another potential mechanism is the interference with essential metabolic pathways. For example, molecular docking studies on acetamide derivatives of 2-mercaptobenzothiazole suggest that they may act by inhibiting bacterial kinases and DNA gyrases, enzymes that are crucial for bacterial DNA replication and repair acs.org. By binding to the hydrophobic pockets of these enzymes, the compounds can disrupt their function, leading to an antibacterial effect acs.org.

While the mode of action for 2-bromo-N-phenylacetamide against Candida species remains unclear, it was observed that its activity was not significantly affected by the presence of ergosterol (B1671047) or sorbitol, suggesting that its mechanism may not involve direct interaction with the fungal cell membrane's ergosterol or interference with cell wall synthesis researchgate.net.

Anticancer Activity Studies

In addition to their antimicrobial properties, this compound and its derivatives have been investigated for their potential as anticancer agents. These studies have explored their ability to inhibit the growth of various cancer cell lines and the molecular mechanisms underlying these effects.

A number of studies have demonstrated the antiproliferative activity of various acetamide derivatives against a panel of human cancer cell lines. While direct IC50 values for this compound are not consistently reported, the data from its derivatives underscore the potential of this chemical class.

For example, a study on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives showed their in vitro anticancer activities against PC-3 (prostate cancer), MCF-7 (breast cancer), and SKNMC (neuroblastoma) cell lines nih.gov. The antiproliferative effects of these compounds were compared to the standard chemotherapeutic drug, doxorubicin (B1662922) nih.gov.

Another study focusing on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] acs.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine scaffolds also reported significant anticancer activity against MCF-7, HepG2, and HCT-116 cell lines researchgate.net.

The following table summarizes the antiproliferative activity of selected acetamide derivatives on various cancer cell lines.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Pyrazolopyrimidine Derivatives | MCF-7 | Varies by compound | researchgate.net |

| HepG2 | Varies by compound | researchgate.net | |

| HCT-116 | Varies by compound | researchgate.net | |

| 1,3,4-Thiadiazole Derivatives | PC-3 | Varies by compound | nih.gov |

| MCF-7 | Varies by compound | nih.gov | |

| SKNMC | Varies by compound | nih.gov | |

| Brominated Plastoquinone Analogs | MCF-7 | Varies by compound | nih.gov |

The anticancer effects of this compound derivatives are believed to be mediated through several key cellular mechanisms, including the induction of apoptosis, cell cycle arrest, and the disruption of the cellular cytoskeleton.

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several studies have indicated that acetamide derivatives can induce apoptosis in cancer cells. For instance, 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to induce apoptosis by activating caspases 3 and 9 in MCF-7 cells nih.gov. Caspases are a family of protease enzymes that play an essential role in the apoptotic pathway. The activation of these enzymes leads to the systematic dismantling of the cell. The induction of apoptosis is often regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins nih.gov.

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Certain acetamide derivatives have been shown to cause cell cycle arrest, thereby preventing cancer cells from proliferating. For example, some compounds have been observed to induce cell cycle arrest at the G2/M phase taylorandfrancis.comnih.govmdpi.com. This arrest prevents the cells from entering mitosis and dividing. The mechanism of cell cycle arrest can involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) nih.govmdpi.com. For instance, p53, a critical tumor suppressor, can induce cell cycle arrest by transcriptionally activating genes like p21, which in turn inhibits CDK activity nih.gov.

Tubulin Polymerization Destabilization: Microtubules are dynamic polymers of tubulin proteins that form a crucial part of the cytoskeleton and are essential for cell division, particularly for the formation of the mitotic spindle. Disruption of microtubule dynamics can lead to mitotic arrest and subsequent cell death. Several acetamide-related compounds have been identified as tubulin polymerization inhibitors mdpi.comresearchgate.netnih.govresearchgate.net. By binding to tubulin, these compounds can prevent its polymerization into microtubules, leading to a collapse of the mitotic spindle, G2/M phase arrest, and ultimately, apoptosis nih.govmdpi.comresearchgate.net.

In Vivo Anticancer Efficacy in Animal Models

While extensive in vivo anticancer data for the parent compound this compound is not detailed in the reviewed literature, studies on its derivatives suggest a potential therapeutic avenue. A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been synthesized and evaluated for several biological activities. Within this series, compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was identified as exhibiting anticancer, anti-inflammatory, and analgesic properties in initial screenings. Investigations revealed that the presence of halogens on the aromatic ring of these derivatives tends to favor anticancer and anti-inflammatory effects. The goal of this research was to develop new chemical entities with potential anticancer efficacy, possibly associated with the suppression of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Anti-inflammatory Activity

The potential for this compound derivatives to act as anti-inflammatory agents has been explored through several mechanistic pathways, primarily focusing on the inhibition of key enzymes in the inflammatory cascade.

Secreted phospholipases A2 (sPLA2s) are enzymes that play a crucial role in the inflammatory process by hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid, a precursor to pro-inflammatory eicosanoids. nih.gov The inhibition of sPLA2 is a key target for anti-inflammatory drug development. nih.govscbt.com While amide-containing compounds are among the various synthetic inhibitors developed to target PLA2 enzymes, specific studies detailing the direct inhibitory activity of this compound or its immediate derivatives on sPLA2-mediated fatty acid release were not found in the reviewed literature. nih.gov

The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central to the synthesis of prostaglandins (B1171923) which mediate inflammation and pain. nih.gov Consequently, COX-2 is a major target for anti-inflammatory drugs. Research has been conducted on various acetamide derivatives to assess their potential as COX inhibitors. For instance, a study focused on developing novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives aimed to create agents that could suppress the COX/LOX pathways. This indicates that the acetamide scaffold is being actively investigated for its potential to inhibit these key inflammatory enzymes. However, specific IC50 values or detailed inhibitory data for this compound against COX-1 and COX-2 are not available in the reviewed scientific literature.

Analgesic Activity

Derivatives of acetamide have demonstrated potential analgesic properties in preclinical animal models. Studies on a series of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives included assessments of their analgesic activity. researchgate.net Standard in vivo models for evaluating pain relief, such as the hot plate test (for thermal pain) and the acetic acid-induced writhing test (for visceral inflammatory pain), are commonly used for this class of compounds. explorationpub.commdpi.com These investigations suggest that the broader chemical family of substituted acetamides warrants further exploration for its potential in pain management. researchgate.net

Antidiabetic Activity

Specific derivatives of this compound have shown notable promise as antidiabetic agents, with a primary mechanism of action being the inhibition of alpha-glucosidase.

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby lowering post-meal blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

A series of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl]-N-arylacetamides , which includes structures containing the 2-bromophenyl acetamide moiety, were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several compounds in this series demonstrated potent inhibition, with IC50 values significantly lower than that of acarbose (B1664774), a standard drug used in clinical practice. nih.gov For example, the derivative 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-(2-chlorophenyl)acetamide (12a) , a close structural analog, exhibited an IC50 value of 18.25 µM. nih.gov Another related compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2) , was also identified as a potent inhibitor of α-glucosidase. scienceopen.com

The table below summarizes the in vitro α-glucosidase inhibition data for selected N-arylacetamide derivatives compared to the standard inhibitor, acarbose. nih.gov

| Compound ID | N-Aryl Substituent | IC50 (µM) nih.gov |

| 11c | 2-Chlorophenyl | 30.65 |

| 12a | 2-Chlorophenyl | 18.25 |

| 12d | 2-Fluorophenyl | 20.76 |

| 12e | 2-Bromophenyl | 35.14 |

| 12g | 2-Methylphenyl | 24.24 |

| Acarbose | Standard | 58.8 |

Alpha-Amylase Inhibition

Alpha-amylase is a critical enzyme in the digestive system that catalyzes the hydrolysis of large polysaccharides like starch into smaller sugars, playing a direct role in post-meal blood glucose levels. nih.govfrontiersin.org The inhibition of this enzyme is a well-established therapeutic strategy for managing postprandial hyperglycemia, a key concern in type 2 diabetes. frontiersin.orgnih.govualberta.ca By slowing down carbohydrate digestion, α-amylase inhibitors can help blunt the sharp rise in blood glucose after meals. ualberta.ca

In this context, a derivative of this compound, specifically 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2) , has been evaluated for its inhibitory activity against α-amylase. In vitro enzymatic assays demonstrated that this compound inhibits α-amylase with a half-maximal inhibitory concentration (IC50) of 18.82 ± 0.89 µM. nih.gov Kinetic studies further revealed that the compound acts as a non-competitive inhibitor of the enzyme. nih.gov

Table 1: In Vitro Alpha-Amylase Inhibition by a this compound Derivative

| Compound | Target Enzyme | IC50 Value (µM) | Mode of Inhibition |

|---|---|---|---|

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2) | α-Amylase | 18.82 ± 0.89 | Non-competitive |

In Vivo Studies in Animal Models (e.g., Alloxan-Induced Mice)

To assess the antidiabetic potential in a living organism, the derivative FA2 was tested in an alloxan-induced diabetic mouse model. nih.gov Alloxan (B1665706) is a chemical that selectively destroys insulin-producing pancreatic β-cells, inducing a state of diabetes that mimics type 1 diabetes in laboratory animals. nih.govresearchgate.net In the study, diabetes was induced in albino mice via an intraperitoneal injection of alloxan (120 mg/kg). nih.gov The diabetic mice were then treated over a period of 21 days to monitor the compound's effects on various diabetes-related markers compared to both a diabetic control group and a group treated with acarbose, a standard antidiabetic drug. nih.gov

Modulation of Biochemical Parameters (e.g., Fasting Glucose, Insulin (B600854) Levels)

The in vivo studies yielded significant findings regarding the modulation of key biochemical parameters by the derivative FA2 . nih.gov Treatment with the compound resulted in a significant, dose-dependent decline in fasting blood sugar levels over the 21-day period. nih.gov

Furthermore, the compound demonstrated a positive effect on insulin levels. Mice treated with a high dose of FA2 showed a significantly elevated serum insulin concentration (38 ± 2 pmol/L) compared to both the untreated diabetic control group and the group treated with acarbose (25 ± 3.1 pmol/L). nih.gov This suggests that the compound may help in preserving or restoring pancreatic β-cell function. Additionally, the FA2-treated group showed a significant reduction in the level of glycated hemoglobin (HbA1c), which is a marker for long-term glucose control. nih.gov

Table 2: Effect of FA2 Derivative on Biochemical Parameters in Alloxan-Induced Diabetic Mice

| Parameter | Treatment Group (High Dose FA2) | Treatment Group (Acarbose) | Observation |

|---|---|---|---|

| Fasting Blood Sugar | Significant Decline | Decline | FA2 showed a comparable decline rate to acarbose. nih.gov |

| Serum Insulin Level | 38 ± 2 pmol/L | 25 ± 3.1 pmol/L | FA2 significantly increased insulin levels compared to acarbose. nih.gov |

| HbA1c Level | Significantly Lower | Lower | FA2 showed a significantly lower HbA1c level compared to acarbose. nih.gov |

Anticonvulsant Activity

The therapeutic potential of compounds related to this compound has been explored in the context of epilepsy. A study involving a series of 2-(5-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives investigated their anticonvulsant properties. nih.gov The anticonvulsant activity was assessed using the pentylenetetrazole (PTZ) seizure model in mice, a standard screening test for potential antiepileptic drugs. nih.govmdpi.com The results indicated that twelve of the synthesized compounds demonstrated protective effects against PTZ-induced seizures when administered at a 100 mg/kg dose. nih.gov

Antidepressant Activity

The same series of 2-(5-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives was also evaluated for potential antidepressant effects. nih.gov The investigation utilized Porsolt's behavioural despair test, more commonly known as the forced swimming test, in mice. This test is a widely used preclinical screening tool for assessing antidepressant activity. nih.gov It was found that certain compounds in the series significantly reduced the duration of immobility time in the mice, a key indicator of antidepressant-like efficacy. nih.gov

Table 3: Antidepressant-like Activity of 2-(5-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide Derivatives

| Compound Class | Test Model | Key Finding |

|---|---|---|

| 2-(5-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamides | Forced Swimming Test (Mice) | Reduction in immobility time by 44.6% to 54.9% at a 100 mg/kg dose. nih.gov |

Enzyme Inhibition and Receptor Modulation

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. mdpi.commdpi.comnih.gov Research into various novel bromophenol derivatives has been conducted to assess their potential as AChE inhibitors. nih.gov Studies have shown that certain bromophenol derivatives can exert considerable AChE inhibition effects, highlighting the potential of this chemical class in the development of new therapeutic agents for neurological disorders. nih.gov

Carbonic Anhydrase Inhibition

Based on available scientific literature, there are no specific studies detailing the carbonic anhydrase inhibitory activity of this compound or its direct derivatives. Research in the field of carbonic anhydrase inhibitors often focuses on compounds containing sulfonamide groups, which are known to coordinate with the zinc ion in the enzyme's active site. nih.govnih.govmdpi.com

Matrix Metalloproteinase-2 (MMP-2) Inhibition

There is no direct scientific evidence from the available literature to suggest that this compound functions as an inhibitor of Matrix Metalloproteinase-2 (MMP-2). The development of MMP inhibitors often involves scaffolds that can chelate the zinc ion essential for catalytic activity, a feature not prominent in this compound. nih.govmdpi.com

Cannabinoid Receptor (CB2) Inverse Agonism

Scientific literature does not currently contain studies evaluating this compound for inverse agonist activity at the cannabinoid receptor 2 (CB2). The known ligands for this receptor typically possess more complex structures required for specific interaction and modulation. nih.govnih.govmdpi.comresearchgate.netrealmofcaring.org

HIV Reverse Transcriptase Inhibition

Research into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) has identified derivatives of N-phenylacetamide as possessing anti-HIV-1 activity. A study on a series of (E)-N-phenylstyryl-N-alkylacetamides revealed that substitution on the phenyl ring plays a critical role in the inhibitory activity against HIV-1 reverse transcriptase (RT).

One of the most effective compounds identified in this series was 5i , which incorporates a 2-bromophenyl group. This compound demonstrated a high inhibitory ratio of 88.89% against HIV-1 RT at the tested concentration. Further cellular assays confirmed its anti-HIV-1 activity, with an EC₅₀ value of 4 µM and a selectivity index (SI) of 29 in C8166 cells. nih.gov This finding highlights the potential of the this compound scaffold as a basis for developing new HIV-1 RT inhibitors.

| Compound | Structure | HIV-1 RT Inhibition (%) | EC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 5i ((E)-N-(2-bromostyryl)-N-(3,5-difluorobenzyl)acetamide) | A derivative containing the 2-bromophenyl moiety | 88.89 | 4 | 29 |

Structure-Activity Relationships (SAR)

Influence of Substituents on Biological Activity

The biological activity of phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

In the context of HIV-1 reverse transcriptase inhibition, structure-activity relationship (SAR) studies on (E)-N-phenylstyryl-N-alkylacetamides demonstrated a clear preference for ortho-substituted compounds. nih.gov The presence of a bromine atom at the ortho (2-position) of the phenyl ring, as seen in the highly active compound 5i , resulted in superior inhibitory activity compared to other substitution patterns. nih.gov This suggests that the steric and electronic properties of the ortho-substituent are crucial for optimal interaction with the enzyme's binding pocket.